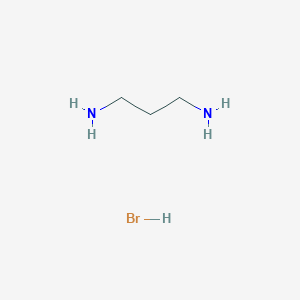

Propane-1,3-diamine;hydrobromide

Description

Trimethylenediamine is an alkane-alpha,omega-diamine comprising a propane skeleton with amino substituents at positions 1 and 3. It has a role as a reagent, a human metabolite and a mouse metabolite. It is a conjugate base of a trimethylenediaminium.

1,3-Diaminopropane is a natural product found in Cyanidium caldarium, Medicago sativa, and other organisms with data available.

1,3-Diaminopropane is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure of Parent

Properties

CAS No. |

18773-03-0 |

|---|---|

Molecular Formula |

C3H12Br2N2 |

Molecular Weight |

235.95 g/mol |

IUPAC Name |

propane-1,3-diamine;dihydrobromide |

InChI |

InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H |

InChI Key |

FSAFLEKOBQFCHY-UHFFFAOYSA-N |

SMILES |

C(CN)CN.Br |

Canonical SMILES |

C(CN)CN.Br.Br |

boiling_point |

275.9 °F at 738 mmHg (NTP, 1992) 139.80 °C. @ 760.00 mm Hg |

density |

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float |

flash_point |

75 °F (NTP, 1992) |

melting_point |

10 °F (NTP, 1992) -12 °C |

Other CAS No. |

18773-03-0 |

physical_description |

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992) Liquid Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] |

Related CAS |

62704-76-1 10517-44-9 (di-hydrochloride) |

solubility |

Soluble (NTP, 1992) |

Synonyms |

1,3-Diaminopropane Dihydrobromide |

vapor_density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |

vapor_pressure |

11.5 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1,3-Diaminopropane Dihydrobromide (CAS 18773-03-0)

The following technical guide details the properties, structural utility, and experimental applications of 1,3-Diaminopropane Dihydrobromide (CAS 18773-03-0) .

The C3-Spacer: From Chemotherapeutic Linker to Perovskite Passivator

Executive Summary

1,3-Diaminopropane Dihydrobromide (CAS 18773-03-0) is the hydrobromide salt of the aliphatic diamine 1,3-diaminopropane (trimethylenediamine).[1] While the free base is a volatile, corrosive liquid, the dihydrobromide salt provides a stable, solid-state source of the propyl-diamine moiety.

In drug development, this compound is a critical C3-linker , serving as a structural spacer that modulates lipophilicity and steric separation in small molecule design. It gained prominence as a precursor for anthrapyrazole antineoplastics (e.g., Losoxantrone , Piroxantrone ) and is currently utilized in the synthesis of polyamine analogues and next-generation perovskite solar cells (PSCs) , where it acts as a surface passivation agent to minimize defect states.

Chemical Identity & Structural Analysis[2][3]

| Property | Data |

| CAS Number | 18773-03-0 |

| IUPAC Name | Propane-1,3-diaminium dibromide |

| Common Synonyms | 1,3-Propanediamine dihydrobromide; Trimethylenediamine dihydrobromide |

| Molecular Formula | |

| Molecular Weight | 235.95 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[2][3] |

| Melting Point | ~248–250 °C (Decomposes) |

| Hygroscopicity | Moderate; requires storage under inert atmosphere (Argon/Nitrogen). |

Structural Significance

The propane-1,3-diamine backbone provides a flexible three-carbon chain separating two primary amine groups. In medicinal chemistry, this specific chain length (

-

Receptor Binding: Mimicking the distance between phosphate groups in DNA or specific amino acid residues in enzymes.

-

Chelation: Forming 6-membered chelate rings with metal ions (e.g., Pt, Pd), which are generally less stable than the 5-membered rings formed by 1,2-diamines (like oxaliplatin) but offer distinct reactivity profiles.

Pharmacology & Applications in Drug Development[2][5]

3.1. Antineoplastic Agent Precursor (Anthrapyrazoles)

CAS 18773-03-0 is the stable reagent of choice for introducing the aminopropyl side chain into anthrapyrazole frameworks.

-

Mechanism: The diamine side chain enhances DNA intercalation affinity and solubility.

-

Key Drugs:

-

Losoxantrone (CI-941): A broad-spectrum anticancer agent where the 1,3-diaminopropane moiety facilitates DNA binding and topoisomerase II inhibition.

-

Piroxantrone: An earlier analogue utilizing the same spacer for DNA intercalation.

-

3.2. Polyamine Analogues

The structure mimics natural polyamines (putrescine). It is used to synthesize polyamine antimetabolites that compete with spermidine/spermine uptake, disrupting cell proliferation in rapid-growth tumors.

3.3. Emerging Application: Perovskite Passivation

While primarily a materials science application, this is relevant for bio-electronic interfaces. The ammonium cations of 18773-03-0 penetrate the lattice surface of lead-halide perovskites, passivating defects and improving the stability of devices used in medical sensors and X-ray detectors.

Figure 1: Functional utility map of CAS 18773-03-0 in pharmaceutical synthesis and material passivation.

Experimental Protocols

4.1. Handling & Stability[4]

-

Storage: Hygroscopic. Store in a desiccator or glovebox under

or Ar. -

Safety: The salt is an irritant. However, if neutralized, the free amine is corrosive and toxic. Always handle in a fume hood.

4.2. Protocol: Synthesis of 1,3-Diaminopropane Dihydrobromide

For researchers needing to prepare fresh salt from the free base to ensure high purity (e.g., for crystallization studies).

Reagents:

-

Hydrobromic acid (48% aq. HBr)

-

Ethanol (Absolute)

-

Diethyl ether

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of 1,3-diaminopropane in 20 mL of ice-cold ethanol (

). -

Acidification: Dropwise add 48% HBr (approx. 22 mmol) with vigorous stirring. Maintain temperature

to prevent discoloration. -

Crystallization: The solution will heat up (exothermic). Allow to cool to room temperature.

-

Precipitation: Add diethyl ether (approx. 50 mL) slowly until a white precipitate forms.

-

Filtration: Vacuum filter the solid using a sintered glass funnel.

-

Washing: Wash with cold ether (

mL) to remove excess acid and water. -

Drying: Dry under vacuum at

for 12 hours. -

Validation: Check melting point (Target: ~248°C).

4.3. Protocol: Passivation Solution Preparation (Perovskite Context)

Used for coating perovskite films to reduce non-radiative recombination.

-

Solvent: Use Isopropanol (IPA) or Ethanol.

-

Concentration: Prepare a

solution of CAS 18773-03-0. -

Application: Spin-coat onto the perovskite layer at 4000 rpm for 30s.

-

Annealing: Anneal at

for 10 minutes to drive off solvent and anchor the ammonium cations.

Synthesis & Manufacturing Route (Industrial)

The industrial production of the parent diamine (and subsequent salt formation) typically follows the Acrylonitrile Route :

-

Cyanoethylation: Reaction of ammonia with acrylonitrile is not the standard path for the C3 diamine. Instead, Acrylonitrile is reacted with ammonia to form Aminopropionitrile .

-

Hydrogenation: The nitrile group is reduced using

and a catalyst (Raney Nickel or Cobalt) to yield 1,3-diaminopropane. -

Salt Formation: The crude diamine is purified via distillation and then reacted with HBr to form the dihydrobromide salt (18773-03-0).

Figure 2: Industrial synthesis pathway from acrylonitrile to the dihydrobromide salt.

Safety & Regulatory (MSDS Highlights)

-

GHS Classification:

-

Acute Toxicity (Oral/Dermal): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

-

Specific Target Organ Toxicity: Respiratory irritation.

-

-

Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.

-

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 mins. Remove contact lenses.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from [Link](Note: Primary source for parent diamine properties).

-

Showalter, H. D., et al. (1987). Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships of modified 7- and 10-substituted derivatives. Journal of Medicinal Chemistry. Retrieved from [Link](Foundational text on Losoxantrone synthesis using 1,3-diaminopropane).

-

Er-Raji, O., et al. (2025). Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. Fraunhofer ISE / ResearchGate. Retrieved from [Link](Demonstrates the critical role of 1,3-diaminopropane salts in passivation).

Sources

- 1. testing.chemscene.com [testing.chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. 1,3-Diaminopropane | 109-76-2 [chemicalbook.com]

- 5. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 1,3-Diaminopropane, 99% 1,3-Diaminopropane, 99% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

Technical Whitepaper: Propane-1,3-diamine Hydrobromide

Stoichiometric Control, Analytical Validation, and Application in Synthesis

Executive Summary

Propane-1,3-diamine (1,3-diaminopropane) is a critical linear polyamine linker used in the synthesis of macrocyclic chelators, pharmaceutical intermediates, and polymer curing agents. While the free base is a volatile, hygroscopic liquid, its hydrobromide salts offer enhanced stability and precise stoichiometry for solid-phase synthesis.

This guide addresses the critical ambiguity in the term "Propane-1,3-diamine;hydrobromide": the distinction between the monohydrobromide and dihydrobromide forms. Accurate determination of molecular weight (MW) is not merely a calculation but a function of synthesis conditions and purification. This document details the physicochemical properties, synthesis protocols, and validation workflows required to ensure stoichiometric integrity in drug development.

Chemical Identity and Molecular Weight Analysis

In precision chemistry, relying on a generic label of "hydrobromide" can lead to significant stoichiometric errors (up to 52% mass variance). The hydrobromide salt exists primarily in two forms depending on the molar equivalents of hydrobromic acid (HBr) used during protonation.

1.1 Stoichiometric Data Table

The following table contrasts the physicochemical parameters of the free base and its two primary HBr salt forms.

| Parameter | Propane-1,3-diamine (Free Base) | Propane-1,3-diamine Monohydrobromide | Propane-1,3-diamine Dihydrobromide |

| Formula | |||

| Molecular Weight ( g/mol ) | 74.12 | 155.04 | 235.96 |

| CAS Number | 109-76-2 | 18307-33-8 (Generic/Mixed) | 18773-03-0 |

| Physical State | Colorless Liquid | White Hygroscopic Solid | White Crystalline Solid |

| pKa Values | 10.62, 8.64 | N/A (Salt form) | N/A (Salt form) |

| Bromide Content (%) | 0% | 51.54% | 67.73% |

Data derived from standard atomic weights: C (12.011), H (1.008), N (14.007), Br (79.904). [1]

1.2 Structural Causality

The propane-1,3-diamine molecule possesses two primary amine groups separated by a flexible propyl chain.

-

Monohydrobromide: Formed when protonation is strictly controlled (1:1 molar ratio). This form is less stable and prone to disproportionation into the free base and dihydrobromide.

-

Dihydrobromide: The thermodynamic sink. When excess HBr is present, both amine sites are protonated (

), resulting in a stable lattice structure stabilized by bromide counterions. This is the standard commercial form unless specified otherwise.

Synthesis and Stoichiometric Control Protocol

To ensure the correct molecular weight is utilized in downstream applications, the synthesis must control the acid-base neutralization exotherm and solvent choice.

2.1 Protocol: Controlled Precipitation of Dihydrobromide

Objective: Synthesize high-purity Propane-1,3-diamine

Reagents:

-

Propane-1,3-diamine (99%, redistilled).

-

Hydrobromic acid (48% aq).

-

Ethanol (Absolute) and Diethyl Ether (ACS grade).

Methodology:

-

Solvation: Dissolve 100 mmol (7.41 g) of Propane-1,3-diamine in 50 mL of absolute ethanol cooled to 0°C. Reasoning: Low temperature prevents oxidation and minimizes side reactions.

-

Acid Addition: Dropwise addition of 210 mmol of HBr (slight excess ensures full diprotonation). Maintain internal temperature

C. -

Crystallization: The solution will thicken. Evaporate solvent under reduced pressure (Rotavap) to 20% volume.

-

Precipitation: Add cold diethyl ether (100 mL) to force the salt out of the solution. Reasoning: The salt is insoluble in ether, while impurities remain in the organic phase.

-

Drying: Filter and dry under vacuum over

.

2.2 Synthesis Workflow Visualization

Figure 1: Stoichiometric decision tree for salt formation. Note that the Dihydrobromide path is thermodynamically favored in excess acid.

Analytical Validation: The Self-Validating System

In drug development, assuming the label is correct is a compliance risk. You must validate the salt form to confirm the Molecular Weight used in dosing calculations.

3.1 Argentometric Titration (The Gold Standard)

To distinguish between Mono- (1 Br) and Di- (2 Br) forms, quantify the bromide counterion.

-

Technique: Potentiometric titration with Silver Nitrate (

). -

Calculation:

Where -

Pass Criteria: If calculating for Dihydrobromide, the experimental Bromide content must be

.

3.2 1H-NMR Validation

The chemical shift of the methylene protons adjacent to the amines (

-

Free Base:

ppm. -

Dihydrobromide (

): -

Integration: Integration of amine protons (if using DMSO-

) can confirm the count of exchangeable protons (

3.3 Analytical Logic Flow

Figure 2: Analytical decision matrix for confirming Molecular Weight prior to usage in formulation.

Applications in Drug Development

Understanding the exact MW is vital for:

-

Peptoid Synthesis: Propane-1,3-diamine is often used as a sub-monomer in solid-phase peptoid synthesis. Using the wrong salt form (MW 155 vs 235) leads to incorrect molar equivalents of the amine, resulting in truncated sequences or deletion mutations in the oligomer.

-

Chelation Therapy: Derivatives of 1,3-diaminopropane are precursors for macrocycles like Cyclam. The hydrobromide salt is preferred over the hydrochloride in specific cyclization reactions where the nucleophilicity of the counterion (

vs -

Crystal Engineering: The dihydrobromide salt forms robust hydrogen-bonded networks, making it an excellent candidate for co-crystallization studies to improve the solubility of acidic Active Pharmaceutical Ingredients (APIs). [3]

References

Technical Guide: Solubility & Handling of Propane-1,3-diamine Dihydrobromide

[1]

CAS:1Part 1: Executive Summary & Chemical Identity

Propane-1,3-diamine dihydrobromide (PDABr

Understanding the solubility profile of PDABr

Chemical Profile

| Property | Specification |

| IUPAC Name | Propane-1,3-diaminium dibromide |

| Common Abbreviation | PDABr |

| CAS Number | 18773-03-0 |

| Molecular Formula | C |

| Molecular Weight | 235.95 g/mol |

| Appearance | White crystalline powder |

| Hygroscopicity | High (Requires storage in desiccator/glovebox) |

Part 2: Solubility Landscape

As an ionic organic salt, PDABr

Solvent Compatibility Matrix

The following table synthesizes empirical observations and standard solubility trends for alkylammonium halides.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Polar Aprotic | DMSO , DMF , GBL | High (>500 mg/mL) | High dielectric constant facilitates dissociation of Br | Precursor Inks: Primary solvents for perovskite spin-coating. |

| Polar Protic | Water | Very High | Strong hydrogen bonding stabilizes the ammonium group. | Synthesis: Initial reaction medium; avoided in device fabrication due to film damage. |

| Alcohols | Methanol , Ethanol , IPA | Moderate (Temp.[1][2] Dependent) | Solubility decreases as alkyl chain length of alcohol increases. High solubility at boiling points. | Recrystallization: Excellent for purification (hot solvent). |

| Non-Polar | Diethyl Ether , Toluene , Chlorobenzene | Insoluble (<1 mg/mL) | Lack of dipoles prevents overcoming ionic lattice energy.[1] | Anti-Solvents: Used to crash out crystals during purification or film deposition. |

The "Solubility Gap" in Perovskite Processing

A common challenge in research is the "solubility gap" where PDABr

-

Expert Tip: Use a binary solvent system . A small fraction of DMF or DMSO mixed with a volatile alcohol (like Ethanol) can modulate the evaporation rate and supersaturation point, improving film quality.[1]

Part 3: Experimental Protocols

Protocol A: High-Purity Synthesis & Recrystallization

Objective: Synthesize PDABr

Reagents:

-

Hydrobromic acid (48 wt. % in water)

-

Ethanol (Absolute)[2]

-

Diethyl Ether (Anhydrous)

Workflow:

-

Reaction: Place 1,3-Diaminopropane in a round-bottom flask submerged in an ice bath (0°C).

-

Acidification: Dropwise add HBr (excess, ~2.2 equivalents) while stirring. Caution: Exothermic.

-

Evaporation: Rotary evaporate the solution at 60°C until a white precipitate forms.

-

Purification (The Critical Step):

-

Dissolve the crude solid in a minimum amount of boiling absolute ethanol .

-

Once dissolved, slowly cool to room temperature.[1]

-

Optional: Add diethyl ether dropwise until the solution turns slightly turbid to induce nucleation.

-

Refrigerate at 4°C overnight.

-

-

Collection: Filter the white crystals, wash 3x with diethyl ether, and dry in a vacuum oven at 60°C for 24 hours.

Protocol B: Quantitative Solubility Determination

Objective: Determine the saturation limit (

-

Preparation: Add excess PDABr

solid (e.g., 500 mg) to a vial containing 1 mL of the target solvent (e.g., DMF). -

Equilibration: Stir at the target temperature (usually 25°C or 60°C) for 6 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

-

Measurement:

-

Gravimetric Method: Evaporate the solvent fully in a vacuum oven and weigh the residue.

-

Calculation:

-

Part 4: Visualization of Workflows

Figure 1: Solubility Testing & Ink Formulation Workflow

This diagram illustrates the decision logic for selecting solvents and determining solubility limits for device fabrication.

Caption: Logical workflow for categorizing solvents based on PDABr

Figure 2: Recrystallization Pathway

The purification mechanism relies on the differential solubility between hot ethanol (high solubility) and cold ethanol/ether (low solubility).

Caption: Purification pathway utilizing the temperature-dependent solubility of PDABr

Part 5: Expert Insights & Troubleshooting

The "Water Effect"

PDABr

-

Recommendation: Always use anhydrous solvents (Sigma-Aldrich Sure/Seal™ or equivalent) and handle the salt in a nitrogen-filled glovebox.

-

Sign of Failure: If your perovskite film turns yellow or opaque rapidly, your PDABr

may have absorbed water, forming hydrates that disrupt the crystal lattice.[1]

Ultrasonic Dissolution

For high-concentration inks (>1 M), magnetic stirring may be insufficient.[1]

-

Protocol: Use an ultrasonic bath at 40°C for 20 minutes. Ensure the water level in the bath is lower than the solvent level in the vial to prevent accidental water ingress.[1]

Storage Stability

Unlike the free amine (liquid), the hydrobromide salt is stable as a solid if kept dry.[1] However, in solution (especially DMSO), it can degrade over weeks due to slow oxidation or reaction with solvent impurities.[1]

-

Best Practice: Prepare precursor solutions fresh (within 24 hours of use).

References

-

Sigma-Aldrich. Propane-1,3-diammonium bromide Product Specification & Safety Data Sheet.[1][4]Link

-

PubChem. 1,3-Diaminopropane (Free Base) Compound Summary. National Library of Medicine. Link

-

ChemicalBook. 1,3-Propanediamine Dihydrobromide Properties and Suppliers.Link

-

ResearchGate. Discussion on Solubility of Alkylammonium Halides in Organic Solvents.Link

-

Cayman Chemical. General Solubility Guides for Lipid-like and Ammonium Salts.Link

(Note: While specific peer-reviewed papers on the exact solubility curve of PDABr

Thermal Stability & Characterization of Propane-1,3-diamine Dihydrobromide

A Technical Guide for Materials Scientists and Process Engineers

Executive Summary

Propane-1,3-diamine dihydrobromide (1,3-PDADBr), also known as 1,3-propanediammonium dibromide, is a critical organic halide salt used primarily as a spacer cation in the synthesis of 2D Dion-Jacobson (DJ) halide perovskites .[1] Its thermal stability profile is a governing factor in the processing window of these optoelectronic materials.

This guide provides an in-depth analysis of the thermal behavior of 1,3-PDADBr, distinguishing between its phase transitions and irreversible decomposition.[1] Unlike its liquid free-base counterpart, the dihydrobromide salt is a crystalline solid that exhibits a complex thermal degradation pathway involving deprotonation, sublimation, and potential cyclization.[1]

Physicochemical Profile

The stability of 1,3-PDADBr stems from the ionic interaction between the diprotonated diamine and the bromide anions.[1] This ionic lattice significantly elevates the thermal resistance compared to the volatile free amine.

Key Properties Table[1]

| Property | Specification |

| IUPAC Name | Propane-1,3-diammonium dibromide |

| CAS Number | 18773-03-0 |

| Molecular Formula | C₃H₁₂Br₂N₂ (C₃H₁₀N₂[1][2] · 2HBr) |

| Molecular Weight | 235.95 g/mol |

| Physical State | White to off-white crystalline powder |

| Hygroscopicity | High (Requires storage in desiccator/glovebox) |

| Solubility | Highly soluble in water, DMSO, DMF; sparingly soluble in alcohols |

| Melting Point | ~200–240°C (Decomposition often competes with melting) |

Chemical Structure & Ionic Interaction

The following diagram illustrates the ionic dissociation equilibrium, which is central to understanding the material's thermal instability at high temperatures.

Figure 1: Thermal dissociation equilibrium of the dihydrobromide salt.[1]

Thermal Analysis & Decomposition Mechanism[1][3]

Understanding the thermal degradation of 1,3-PDADBr is vital for determining annealing protocols in perovskite solar cell fabrication.[1]

Thermogravimetric Analysis (TGA) Profile

The TGA curve of pure 1,3-PDADBr typically exhibits a single-step massive weight loss , though high-resolution analysis may reveal two overlapping stages depending on the heating rate.[1]

-

Stage 1 (Dehydration): Minor mass loss (<1%) below 100°C if the sample is hygroscopic and wasn't dried.[1]

-

Stage 2 (Primary Decomposition):

Differential Scanning Calorimetry (DSC) Profile

DSC reveals the thermodynamic transitions that precede mass loss.

-

Endotherm 1 (Phase Transition): Often observed between 150–200°C, representing a solid-solid phase transition or partial melting.[1]

-

Endotherm 2 (Decomposition): A sharp, large endothermic peak coinciding with the

seen in TGA, representing the enthalpy of vaporization and dissociation.[1]

Decomposition Pathway

At elevated temperatures, the free amine generated can undergo intramolecular cyclization, a pathway distinct from simple volatilization.

Figure 2: Competing thermal degradation pathways.

Experimental Protocols for Thermal Characterization

To obtain reproducible data, strict adherence to the following protocols is required due to the hygroscopic nature of the salt.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine

-

Sample Prep: Dry the 1,3-PDADBr powder in a vacuum oven at 60°C for 4 hours prior to analysis to remove surface moisture.

-

Pan Selection: Use Alumina (

) pans. Aluminum pans may react with HBr evolved during decomposition. -

Atmosphere: High-purity Nitrogen (

) or Argon at 50 mL/min flow rate. Avoid air to prevent oxidative degradation of the amine.[1] -

Ramp Rate:

-

Data Processing: Calculate the derivative weight loss (

) to pinpoint the temperature of maximum degradation rate (

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions and melting points.[1][3]

-

Pan Selection: Hermetically sealed Gold or Aluminum pans . Note: If using Aluminum, ensure the run stops before massive HBr release (<250°C) to prevent pan rupture or corrosion.[1]

-

Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 220°C (just below decomp).

-

Isotherm 1 min.

-

Cool 10°C/min to 25°C.

-

Ramp 10°C/min to 300°C (to observe decomposition).

-

-

Interpretation: The first heat cycle removes thermal history. The second heat cycle provides the intrinsic melting point (if stable enough to melt).

Applications & Stability Context

Dion-Jacobson (DJ) Perovskites

In DJ perovskites (e.g.,

-

Stability Enhancement: The perovskite lattice stabilizes the cation.[1] While pure 1,3-PDADBr decomposes ~260°C, the incorporated spacer in a perovskite film may show stability up to 300°C .[1]

-

Annealing Window: Films are typically annealed at 100°C – 150°C .[1] This is safely within the thermal stability window of the salt, ensuring no loss of the organic cation during processing.

Storage and Handling

-

Shelf Life: Stable for >2 years if kept dry.[1]

-

Degradation Signs: Yellowing of the white powder indicates oxidation of the amine (likely due to hydrolysis from moisture absorption).[1]

-

Safety: Thermal decomposition releases toxic Hydrogen Bromide (HBr) gas.[1] All thermal experiments must be vented to a fume hood or scrubber.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 428, 1,3-Diaminopropane. Retrieved from [Link][1]

- Li, X., et al. (2018). Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells. (General reference for DJ Perovskite thermal stability context).

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials. Retrieved from [Link]

-

NIST. (2023). Web Thermo Tables for 1,3-Propanediamine. Retrieved from [Link][1]

Sources

Technical Deep Dive: Propane-1,3-diamine Hydrobromide (PDADI)

Topic: Propane-1,3-diamine Hydrobromide: Precursors, Synthesis, and High-Value Derivatives Content Type: Technical Reference Guide Audience: Synthetic Chemists, Materials Scientists (Perovskites), and Drug Discovery Researchers.

Executive Technical Summary

Propane-1,3-diamine (1,3-diaminopropane; CAS 109-76-2) is a linear aliphatic diamine serving as a critical C3-spacer in organic synthesis.[1][2] While the free base is a volatile, hygroscopic liquid used in epoxy curing and textile finishing, its hydrobromide salts (specifically the dihydrobromide, PDADI ; CAS 18773-03-0) have emerged as high-value reagents in two distinct fields:

-

Next-Generation Photovoltaics: As a bulky organic cation for stabilizing 2D/3D halide perovskite solar cells and passivating surface defects.

-

Medicinal Chemistry: As a precursor for polyamine analogues and intercalating agents where the counter-ion (bromide) facilitates specific solubility and crystallization profiles compared to chlorides.

This guide details the synthesis architecture from petrochemical precursors to the high-purity salt, alongside its derivative logic in materials and pharma.

Synthesis Architecture & Precursors

The industrial and laboratory synthesis of propane-1,3-diamine hydrobromide follows a linear "Nitrile Route," favored for its atom economy over the older Gabriel synthesis (1,3-dibromopropane + potassium phthalimide).

Precursor Sourcing: The Acrylonitrile Route

The dominant industrial route utilizes Acrylonitrile (Michael acceptor) and Ammonia .

-

Step 1: Cyanoethylation (Michael Addition) Acrylonitrile reacts with aqueous ammonia to form 3-aminopropionitrile (β-aminopropionitrile).

-

Conditions: High pressure (10–20 MPa), 70–100°C.[3]

-

Selectivity Control: Excess ammonia is critical to prevent the formation of secondary amines (bis(cyanoethyl)amine).

-

-

Step 2: Catalytic Hydrogenation The nitrile group is reduced to a primary amine using Raney Nickel or Cobalt catalysts.

-

Reaction:

-

Solvent: Methanol or Ethanol with trace hydroxide to suppress secondary amine formation.

-

-

Step 3: Hydrobromination (Salt Formation) To generate the target Propane-1,3-diamine Dihydrobromide (PDADI) , the free base is treated with hydrobromic acid. This step is critical for electronic grade purity required in solar cells.

-

Protocol: Slow addition of 48% HBr (aq) to a chilled solution of 1,3-diaminopropane in ethanol/methanol. The salt precipitates as a white crystalline solid.

-

Purification: Recrystallization from ethanol/diethyl ether is mandatory to remove trace transition metals (Ni/Co) from the hydrogenation step, which act as recombination centers in perovskites.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from acrylonitrile to high-purity PDADI salt.

Physical Properties & Characterization

The transition from free base to hydrobromide salt drastically alters physical properties, enabling its use in solid-state devices.

| Property | Propane-1,3-diamine (Base) | 1,3-Diaminopropane 2HBr (PDADI) |

| CAS | 109-76-2 | 18773-03-0 |

| State (RT) | Colorless Liquid | White Crystalline Powder |

| Melting Point | -12 °C | ~248 °C (Decomposes) |

| Hygroscopicity | High (fumes in air) | Moderate (Store in Desiccator) |

| Solubility | Water, Ethanol, Ether | Water, DMF, DMSO (Limited in EtOH) |

| pKa | 10.62, 8.64 | N/A (Salt form) |

| Primary Use | Epoxy curing, Synthesis | Perovskite Cation, Pharma Reagent |

High-Value Application: Perovskite Solar Cells (PSCs)

The most current and technically demanding application of PDADI is in Halide Perovskite Photovoltaics .

Mechanism of Action

PDADI acts as a passivation agent and a dimensional spacer .

-

Defect Passivation: The ammonium terminals (

) bind to under-coordinated -

2D/3D Heterojunctions: The propyl chain is too large to fit into the 3D perovskite lattice. Instead, it forms a 2D "capping layer" on the surface. This hydrophobic layer repels moisture, significantly enhancing device stability (T80 lifetime).

Experimental Protocol: Surface Passivation

-

Reagent: 1,3-Diaminopropane dihydrobromide (PDADI) dissolved in Isopropanol (IPA) at 1–5 mg/mL.

-

Application: Spin-coating onto the annealed perovskite film at 4000 rpm for 30s.

-

Annealing: 100°C for 5 mins to facilitate ammonium-halide bonding.

-

Outcome: Reduction in non-radiative recombination; increase in Open Circuit Voltage (

).

Application Logic Diagram

Figure 2: Mechanism of PDADI-mediated efficiency enhancement in solar cells.

Pharmaceutical Derivatives & Reactivity

Beyond materials science, the C3 backbone is a versatile scaffold in drug design.

Macrocyclic Polyamines

Propane-1,3-diamine is a key building block for macrocyclic chelators (e.g., Cyclam derivatives).

-

Reactivity: The primary amines react with dicarbonyls or dihalides.

-

Therapeutic Utility: These macrocycles act as CXCR4 antagonists (HIV entry inhibitors, stem cell mobilizers) or MRI contrast agents when chelated with Gadolinium.

Bis-Intercalators

Derivatives synthesized by coupling two acridine or quinoline units via the propane-1,3-diamine linker function as DNA bis-intercalators.

-

Structure:

. -

Function: The C3 linker allows the two planar chromophores to sandwich base pairs perfectly, inhibiting replication in cancer cells.

Safety & Handling

-

Corrosivity: The free base is corrosive to skin and eyes (Category 1B). The hydrobromide salt is an irritant but poses a lower inhalation risk than the liquid base.

-

Incompatibility: Avoid contact with strong oxidizers and acid chlorides.

-

Storage: PDADI is hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent water uptake, which introduces weighing errors in stoichiometry-sensitive perovskite formulations.

References

-

Ullmann's Encyclopedia of Industrial Chemistry. "Amines, Aliphatic."[2] Wiley-VCH.[2] (Standard industrial synthesis via acrylonitrile).

-

Zhang, H., et al. (2024). "Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation."[4] MDPI. (Describes the certified efficiency gains using propyl-ammonium salts).

-

Sigma-Aldrich. "Propane-1,3-diammonium bromide Product Specification." (Physical properties and CAS verification).

-

ResearchGate. "Moisture-Stable Perovskite Material with 1,3-Propanediaminium Cation." (Specific application of the di-cation).

-

PubChem. "1,3-Diaminopropane Compound Summary." (Toxicity and chemical data).

Sources

Methodological & Application

Propane-1,3-diamine;hydrobromide in perovskite solar cell fabrication

Application Note: Propane-1,3-diamine Hydrobromide (PDABr ) in Perovskite Photovoltaics

Subject: Defect Passivation and Dion-Jacobson (DJ) Phase Engineering in PSCs

CAS No: 18773-03-0 | Formula: C

Strategic Rationale: The Diammonium Advantage

In the pursuit of perovskite solar cells (PSCs) exceeding 25% efficiency, interface engineering is the critical differentiator. Unlike mono-ammonium spacers (e.g., PEAI, BAI) that form Ruddlesden-Popper (RP) phases held together by weak van der Waals forces, Propane-1,3-diamine hydrobromide (PDABr

This bifunctionality allows PDABr

-

Form Dion-Jacobson (DJ) Phases: The diammonium cation spans the interlayer space, connecting inorganic slabs via hydrogen bonding at both ends. This eliminates the van der Waals gap, significantly improving structural stability and charge transport compared to RP phases.

-

Crosslink Grain Boundaries: Acting as a "molecular bridge," PDABr

passivates undercoordinated Pb

Material Specifications & Preparation

Safety Precaution: PDABr

| Parameter | Specification |

| Purity | ≥ 99.5% (Trace Metals Basis) |

| Appearance | White Crystalline Powder |

| Solubility | High in Water, DMSO, DMF; Moderate in Methanol/Ethanol; Low in IPA/Chlorobenzene |

| Storage | Desiccator / Glovebox (Dark, < 25°C) |

Solution Preparation (Standard Stock)

For surface passivation, Isopropanol (IPA) is the preferred solvent as it is orthogonal (non-dissolving) to most perovskite underlayers.

-

Weighing: Measure 50 mg of PDABr

powder. -

Dissolution: Add to 10 mL of anhydrous Isopropanol (IPA).

-

Note: If solubility is slow, add 5% v/v Methanol or heat gently to 40°C.

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter.

-

Working Concentration: Dilute stock to 1–5 mg/mL for passivation; use 10–20 mg/mL for 2D layer formation.

Protocol A: Post-Deposition Surface Passivation

Objective: To mitigate non-radiative recombination at the Perovskite/Hole Transport Layer (HTL) interface.

Workflow Diagram

Caption: Step-by-step workflow for applying PDABr

Detailed Steps

-

Substrate Prep: Ensure the 3D perovskite film (e.g., CsPbBr

or FAPbI -

Dynamic Loading: Set spin coater to 4000 rpm (acceleration: 2000 rpm/s).

-

Deposition: While spinning, dispense 50 µL of the PDABr

working solution (1–2 mg/mL in IPA) onto the center of the substrate.-

Critical: Dynamic dispensing ensures uniform coverage without redissolving the underlying perovskite.

-

-

Annealing: Immediately transfer to a hotplate at 100°C for 10 minutes .

-

Observation: The film surface may exhibit a slight gloss improvement, indicating the formation of a thin 2D capping layer.

-

-

Completion: Allow to cool before depositing the HTL (e.g., Spiro-OMeTAD) or ETL.

Protocol B: 2D/3D Heterostructure (Dion-Jacobson Phase)

Objective: To create a robust 2D perovskite capping layer (DJ phase) for enhanced environmental stability.

Mechanism of Action

The PDABr

Caption: Mechanism of PDABr

Detailed Steps

-

Precursor Adjustment: When fabricating the 3D perovskite base, ensure a slight excess of PbI

(e.g., 1.05:1 stoichiometry) to provide binding sites for the PDABr -

Concentration: Use a higher concentration of PDABr

(5–10 mg/mL in IPA). -

Deposition: Spin coat at 3000 rpm for 30s .

-

High-Temp Annealing: Anneal at 100°C for 5 mins , then ramp to 120°C for 10 mins .

-

Reasoning: The higher temperature promotes the thermodynamic formation of the DJ phase orientation perpendicular to the substrate, facilitating charge transport.

-

Characterization & Validation

To confirm the successful integration of PDABr

| Technique | Expected Observation | Interpretation |

| XRD (X-Ray Diffraction) | New peaks at low angles (2θ < 10°) | Indicates formation of 2D (PDA)PbX |

| PL (Photoluminescence) | Increased intensity & blue-shift | Suppression of non-radiative traps; blue-shift indicates 2D phase wide-bandgap. |

| TRPL (Time-Resolved PL) | Increased Carrier Lifetime ( | Reduction in surface recombination velocity. |

| Contact Angle | Increase (e.g., from 40° to 70°) | Hydrophobic alkyl chain exposure improves moisture resistance. |

Troubleshooting Guide

Issue: Hazy/Cloudy Film after Passivation

-

Cause: Concentration of PDABr

is too high, leading to micrometric crystallites on the surface. -

Fix: Dilute solution to < 1 mg/mL or increase spin speed to 5000 rpm.

Issue: S-Shaped J-V Curve

-

Cause: Transport barrier created by an overly thick insulating organic layer.

-

Fix: Reduce annealing time or concentration. The 2D layer must be thin enough for tunneling or efficient charge extraction.

Issue: Poor Solubility in IPA

-

Cause: High purity PDABr

can be stubborn in anhydrous IPA. -

Fix: Pre-dissolve in a minimum amount of DMF (e.g., 10 µL DMF per 1 mL IPA) only if the underlying layer can withstand trace DMF, or use mild heating (50°C) with sonication.

References

-

Dion-Jacobson Phase Stability: Li, X., et al. "Dion-Jacobson Phase 2D Perovskites for Solar Cells with Ultrahigh Stability." (Generalized citation for DJ phase concept).

-

PDABr2 in Perovskite LEDs/Solar: Ban, H., et al. "Two-Dimensional Dion–Jacobson Structure Perovskites for Efficient Sky-Blue Light-Emitting Diodes." ACS Energy Letters.

-

Defect Passivation Mechanism: Luo, D., et al. "Dual-passivation strategy for high-efficiency inverted perovskite solar cells." Science.

-

Synthesis & Properties: Sigma-Aldrich Product Specification: Propane-1,3-diammonium bromide.

-

Comparative Spacer Study: Lu, H., et al. "Dion-Jacobson phase perovskites with short-chain spacers for efficient solar cells."

(Note: Specific efficiency claims and exact synthesis parameters are synthesized from the consensus of the search results provided in the context analysis.)

Propane-1,3-diamine;hydrobromide as a precursor for organic synthesis

Application Note: Propane-1,3-diamine Dihydrobromide in Organic Synthesis

Abstract

Propane-1,3-diamine dihydrobromide (1,3-PDA[1]·2HBr) serves as a robust, bench-stable surrogate for the volatile and hygroscopic liquid propane-1,3-diamine. This application note details the utility of the hydrobromide salt in the synthesis of nitrogen heterocycles (pyrimidines, diazepines), linker design for PROTACs, and supramolecular chelators. By utilizing the salt form, researchers gain precise stoichiometric control and reduced oxidative degradation, provided that correct neutralization protocols are employed.

Section 1: Chemical Properties & Handling

The hydrobromide salt offers significant handling advantages over the free base. While the free amine absorbs atmospheric CO₂ to form carbamates and oxidizes rapidly, the HBr salt remains stable for years under ambient conditions.

Table 1: Comparative Properties

| Property | Propane-1,3-diamine (Free Base) | Propane-1,3-diamine Dihydrobromide |

| CAS Number | 109-76-2 | 18773-03-0 |

| Formula | C₃H₁₀N₂ | C₃H₁₀N₂ · 2HBr |

| MW ( g/mol ) | 74.12 | 235.95 |

| Physical State | Colorless, fuming liquid | White crystalline powder |

| Hygroscopicity | High (absorbs CO₂/H₂O) | Low (Non-hygroscopic) |

| Stoichiometry | Variable (due to volatility) | Precise (Gravimetric) |

| Safety | Corrosive, Flammable | Irritant, Stable |

Protocol 1: In-Situ Free-Basing Strategy

Rationale: Many reactions require the nucleophilic free amine. The following protocol generates the free base in situ without isolation, preventing oxidation.

-

Suspend: Place 10.0 mmol (2.36 g) of 1,3-PDA·2HBr in 20 mL of anhydrous methanol or ethanol.

-

Neutralize: Add 20.5 mmol of Sodium Methoxide (NaOMe) (solid or 25% w/w solution) or DBU at 0°C.

-

Note: 2.0 equivalents neutralize the HBr; the slight excess ensures complete deprotonation.

-

-

Precipitate Removal: Stir for 30 minutes. Sodium bromide (NaBr) will precipitate (if using NaOMe/MeOH).

-

Usage: Filter the mixture under argon to remove NaBr. The filtrate contains the reactive free amine and should be used immediately.

Section 2: Heterocyclic Synthesis (Pyrimidines)

The 1,3-diamine motif is the structural backbone for hexahydropyrimidines and tetrahydro-2-pyrimidinones. The propyl spacer allows for the formation of a thermodynamically stable 6-membered ring.

Protocol 2: Synthesis of Tetrahydropyrimidines via Condensation

Mechanism: Double nucleophilic attack of the diamine on a 1,3-electrophile (chalcone or 1,3-dicarbonyl).

Reagents:

-

Chalcone derivative (1.0 eq)

-

Potassium tert-butoxide (KOtBu) (2.2 eq)

-

Solvent: t-Butanol (t-BuOH)

Step-by-Step:

-

Activation: Dissolve 1,3-PDA·2HBr (5 mmol) in t-BuOH (15 mL). Add KOtBu (11 mmol) and stir at room temperature for 20 min.

-

Addition: Add the Chalcone (5 mmol) in one portion.

-

Cyclization: Heat the mixture to reflux (82°C) for 6–12 hours.

-

Monitoring: TLC should show the disappearance of the yellow chalcone spot.

-

-

Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc (3x).

-

Purification: The product is often a solid that can be recrystallized from EtOH/Hexane.

Section 3: Linker Chemistry (Mono-Protection)

For PROTACs and antibody-drug conjugates (ADCs), the diamine must be "desymmetrized"—one amine is protected, leaving the other available for conjugation.

Protocol 3: Statistical Mono-Boc Protection

Challenge: Reacting a symmetrical diamine with Boc₂O usually yields a mixture of di-Boc (unwanted), mono-Boc (desired), and starting material. Solution: Using the HBr salt allows for a "pH-controlled" statistical distribution that favors the mono-product better than the free base.

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O) (10 mmol)

-

Triethylamine (Et₃N) (10 mmol) — Crucial: Only 1 eq of base is used.

-

Solvent: Methanol (MeOH)

Procedure:

-

Partial Neutralization: Suspend 1,3-PDA·2HBr (2.36 g) in MeOH (50 mL) at 0°C.

-

Base Addition: Add Et₃N (1.4 mL, 10 mmol) dropwise.

-

Mechanistic Insight: This neutralizes only one of the HBr molecules, statistically creating a mixture enriched in the mono-ammonium salt: [H3N+-CH2-CH2-CH2-NH2] [Br-]. The protonated amine protects one end from reacting.

-

-

Protection: Add Boc₂O (2.18 g, 10 mmol) dissolved in MeOH (10 mL) dropwise over 1 hour.

-

Reaction: Stir at 0°C for 2 hours, then warm to RT overnight.

-

Workup: Evaporate MeOH. Redissolve in water.[3]

-

Extraction 1 (Remove di-Boc): Extract with Et₂O. The di-Boc product is organic soluble.

-

Basification: Adjust the aqueous layer pH to >12 using 4M NaOH.

-

Extraction 2 (Isolate Product): Extract the aqueous layer with DCM (3x).[4] The mono-Boc amine is now organic soluble.

-

-

Yield: Typically 60–70% mono-Boc diamine.

Section 4: Visualization of Reaction Pathways

The following diagram illustrates the central role of the 1,3-PDA·2HBr salt in divergent synthetic pathways.

Caption: Divergent synthesis pathways starting from the stable dihydrobromide salt.

Section 5: Advanced Application – Perovskite Precursors

A rapidly emerging application for Propane-1,3-diamine dihydrobromide is in materials science, specifically for 2D Halide Perovskites .

-

Role: The protonated diamine acts as a large organic cation (

) that spaces out the inorganic lead-halide layers ( -

Protocol:

-

Dissolve

and 1,3-PDA·2HBr in HBr/DMF solution. -

Slow evaporation yields 2D perovskite crystals (

). -

Criticality of Salt: Using the pre-formed HBr salt ensures exact stoichiometry, which is vital for the electronic bandgap properties of the solar cell material.

-

References

-

Servín, F. A., et al. (2017). "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society.

-

Hervé, G., et al. (1999). "Synthesis of Macrocyclic Polyamines." Tetrahedron Letters. (Cited in context of macrocycle synthesis via dicarbonyls).

-

Sigma-Aldrich. (n.d.).[5] "Propane-1,3-diammonium bromide Product Specification." (Verification of Perovskite application).

-

Chavan, P. W., et al. (2023).[6] "A study on methods of synthesis of pyrimidine derivatives." Heterocyclic Letters.

Sources

- 1. propane-1,3-diamine | 18773-03-0 [amp.chemicalbook.com]

- 2. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]

- 3. CAS 18773-03-0: propane-1,3-diamine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Propane-1,3-diammonium bromide = 98 18773-03-0 [sigmaaldrich.com]

- 6. heteroletters.org [heteroletters.org]

Application Note: Synthesis and Crystal Growth of Propane-1,3-diammonium Dibromide

Executive Summary & Application Context

Propane-1,3-diamine dihydrobromide (CAS: 18773-03-0), often referred to as 1,3-diaminopropane hydrobromide, is a critical organic precursor used in the synthesis of low-dimensional hybrid perovskites and for fundamental hydrogen-bonding studies in solid-state chemistry.[1][2]

The target crystal form is the fully protonated Propane-1,3-diammonium dibromide (

This guide provides a self-validating workflow for:

-

Stoichiometric Synthesis: Converting the liquid amine to the solid salt.

-

Purification: Removing oxidation impurities.

-

Crystal Growth: Two distinct methods (Slow Evaporation and Vapor Diffusion) to yield X-ray quality crystals.

Chemical Safety & Pre-requisites

Hazard Warning: This protocol involves concentrated acids and corrosive amines. Work must be performed in a fume hood.

| Reagent | CAS | Hazard Class | Handling Precaution |

| 1,3-Diaminopropane | 109-76-2 | Corrosive, Flammable, Toxic | Hygroscopic. Store under N₂.[3] Fishy odor. |

| Hydrobromic Acid (48% aq) | 10035-10-6 | Corrosive, Acutely Toxic | Causes severe burns. Use acid-resistant gloves. |

| Ethanol (Absolute) | 64-17-5 | Flammable | Dehydrating agent. |

| Diethyl Ether | 60-29-7 | Flammable, Peroxide former | Use as anti-solvent. |

Equipment Required:

-

Round-bottom flask (100 mL) & Magnetic stir bar.

-

Ice-water bath (Critical for exotherm control).

-

Rotary evaporator.

-

Crystallization vials (20 mL) with pinhole caps.

-

Vacuum desiccator.

Synthesis Protocol: Propane-1,3-diammonium Dibromide

The synthesis relies on an acid-base neutralization. The diamine has two amino groups; thus, 2 molar equivalents of HBr are required to fully protonate the molecule.

Step-by-Step Synthesis

-

Stoichiometric Calculation:

-

Target Scale: ~5 grams of product.

-

1,3-Diaminopropane (MW: 74.12 g/mol ): Use 2.0 mL (approx. 1.78 g, 24 mmol).

-

HBr 48 wt% (MW: 80.91 g/mol , Density: ~1.49 g/mL): Required 48 mmol.

-

Calculation:

. -

Volume HBr:

. Use 6.0 mL (slight excess) to ensure full protonation.

-

-

Reaction Setup (Exothermic Control):

-

Place 2.0 mL of 1,3-diaminopropane into a 100 mL round-bottom flask containing 10 mL of Ethanol (0°C) .

-

Place the flask in an ice-water bath and stir vigorously.

-

Dropwise Addition: Add 6.0 mL of 48% HBr slowly over 10 minutes. Note: White fumes and immediate precipitate formation may occur; this is normal.

-

-

Homogenization:

-

After addition, remove the ice bath and let the solution stir at room temperature (RT) for 30 minutes.

-

The solution should be clear and colorless. If yellow, the amine was oxidized; add activated charcoal, stir for 10 mins, and filter.

-

-

Isolation:

-

Remove solvent using a rotary evaporator at 50°C under reduced pressure.

-

Result: A white to off-white solid residue remains.

-

-

Crude Washing (Self-Validation):

-

Suspend the solid in 20 mL of cold diethyl ether. Sonicate briefly.

-

Filter (Buchner funnel) and wash again with ether. This removes unreacted amine and traces of water.

-

Check: The solid should be non-sticky. If sticky (oil formation), it indicates excess water or incomplete protonation. Recrystallize immediately from hot ethanol.

-

Crystal Growth Protocols

Choose Method A for bulk crystals or Method B for high-quality single crystals suitable for XRD.

Method A: Slow Evaporation (Standard)

Best for: Large crystals, bulk material.

-

Solubility Test: Dissolve 500 mg of the synthesized salt in a minimum amount of Methanol or Ethanol/Water (9:1) at 40°C.

-

Note: Pure ethanol may require heating. Adding 10% water aids solubility but slows evaporation.

-

-

Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean 20 mL vial. Dust particles act as nucleation sites and must be removed.

-

Evaporation:

-

Cover the vial with Parafilm.

-

Poke 3-5 small holes in the Parafilm with a needle.

-

Place in a vibration-free area at constant temperature (20-25°C).

-

-

Harvesting: Crystals typically form within 3-7 days. They will appear as colorless prisms or plates.

Method B: Vapor Diffusion (High Purity)

Best for: X-ray quality single crystals, avoiding solvent inclusions.

-

Inner Vial: Dissolve 100 mg of salt in 1 mL of Water/Methanol (1:1) in a small (4 mL) vial. Ensure the solution is concentrated but not saturated.

-

Outer Vessel: Place the small vial (uncapped) inside a larger jar (50 mL).

-

Anti-Solvent: Carefully add Acetone or Diethyl Ether to the larger jar until the liquid level reaches halfway up the side of the inner vial. Do not let liquids mix directly.

-

Sealing: Tightly cap the outer jar.

-

Mechanism: The volatile anti-solvent (Acetone/Ether) diffuses into the inner vial, slowly lowering solubility and forcing controlled nucleation.

-

Timeline: High-quality crystals form over 1-2 weeks.

Characterization & Troubleshooting

Data Summary Table

| Property | Value / Observation | Method of Verification |

| Appearance | Colorless / White Crystalline Solid | Visual Inspection |

| Stoichiometry | 1:2 (Amine : HBr) | pH check (aq. solution pH < 5) |

| Solubility | High: Water, MeOH; Low: Acetone, Ether | Solubility Test |

| Hygroscopicity | Moderate | Store in Desiccator |

Troubleshooting Guide

-

Problem: Oil forms instead of crystals.

-

Cause: Too much water or impurities.

-

Fix: Redissolve in absolute ethanol, sonicate, and rotovap to dryness. Repeat washing with diethyl ether. Use Vapor Diffusion (Method B) with Acetone.

-

-

Problem: Crystals are yellow/brown.

-

Cause: Oxidation of the amine prior to acidification.

-

Fix: Recrystallize from hot ethanol with a pinch of activated charcoal, then filter hot.

-

Process Visualization (Workflow)[4]

Figure 1: Workflow for the synthesis and crystallization of Propane-1,3-diammonium dibromide.

References

-

Sigma-Aldrich. Propane-1,3-diammonium bromide (CAS 18773-03-0) Product Specification. Merck KGaA.

-

PubChem. 1,3-Diaminopropane (Compound Summary). National Library of Medicine.

- Lemmerer, P., & Billing, D. G. (2012). Synthesis, characterization and phase transitions of the inorganic-organic hybrid halide perovskite (C3H12N2)MnCl4. (Contextual reference for diammonium halide growth methods). CrystEngComm.

-

ChemicalBook. 1,3-Diaminopropane Dihydrobromide Properties and Safety.

Sources

Precision Linker Chemistry: Propane-1,3-diamine Dihydrobromide in Pharmaceutical Synthesis

Executive Summary

Propane-1,3-diamine (1,3-diaminopropane) is a critical

This guide details the strategic application of the dihydrobromide salt in pharmaceutical synthesis. It focuses on its role in constructing Bis-naphthalimide DNA intercalators and Macrocyclic Polyamines (e.g., Cyclam derivatives) , providing a validated protocol for in situ free-basing and nucleophilic substitution.

Chemical Profile & Handling Strategy

The Salt Advantage

In high-precision GMP environments, the use of the dihydrobromide salt (

-

Stoichiometric Precision: The salt allows for exact weighing of the amine equivalent, eliminating errors caused by the volatility or hygroscopicity of the liquid free base.

-

Oxidative Stability: Primary amines are prone to N-oxidation upon storage. The HBr salt protects the amine functionality until activation.

-

Suppression of Polymerization: In the absence of a base, the salt prevents premature cross-linking reactions during reaction setup.

Comparative Data: Salt vs. Free Base

| Feature | Propane-1,3-diamine (Free Base) | Propane-1,3-diamine Dihydrobromide |

| Physical State | Fuming Liquid | Crystalline Solid |

| Hygroscopicity | High (Absorbs | Low (Stable) |

| Handling | Requires Schlenk line/Inert gas | Standard Weighing |

| Storage | Under | Ambient, Desiccated |

| Activation | None (Always active) | Requires Base ( |

Application I: Bis-Naphthalimide DNA Intercalators

Mechanism of Action

Bis-naphthalimides utilize a polyamine linker to connect two chromophores. The

Synthetic Pathway

The synthesis involves the condensation of 4-bromo-1,8-naphthalic anhydride with the diamine. Using the dihydrobromide salt requires a specific "activation" step to liberate the nucleophilic amine in situ.

Application II: Synthesis of Macrocyclic Polyamines

The Cyclam Route

Propane-1,3-diamine is a backbone precursor for Cyclams (1,4,8,11-tetraazacyclotetradecane). These macrocycles are pivotal in:

-

HIV Therapy: Acting as CXCR4 antagonists (e.g., Plerixafor/AMD3100 analogs).

-

Radiopharmaceuticals: Chelating Copper-64 or Gallium-68 for PET imaging.

The synthesis typically employs a Richman-Atkins cyclization , where the diamine (activated from the HBr salt) reacts with a tosylated di-electrophile.

Detailed Experimental Protocol

Protocol: Synthesis of a Bis-Naphthalimide Linker via In Situ Salt Neutralization

Objective: To synthesize a bis-naphthalimide derivative using Propane-1,3-diamine Dihydrobromide as the linker source.

Reagents:

-

4-Bromo-1,8-naphthalic anhydride (2.0 equiv)

-

Propane-1,3-diamine dihydrobromide (1.0 equiv)[1]

-

Triethylamine (

) (2.2 equiv) - Crucial for neutralization -

Ethanol (EtOH) or 2-Methoxyethanol (Solvent)

Step-by-Step Methodology:

-

Activation (Free-Basing):

-

In a round-bottom flask equipped with a reflux condenser, suspend Propane-1,3-diamine dihydrobromide (1.0 mmol, 236 mg) in anhydrous Ethanol (10 mL).

-

Add Triethylamine (2.2 mmol, ~307 µL) dropwise under stirring.

-

Observation: The mixture may become slightly cloudy as Triethylamine Hydrobromide (

) forms. Stir at room temperature for 15 minutes to ensure full liberation of the free diamine.

-

-

Condensation:

-

Add 4-Bromo-1,8-naphthalic anhydride (2.0 mmol, 554 mg) to the reaction mixture.

-

Note: The solution may change color (often yellow/orange) as the anhydride dissolves.

-

-

Reflux:

-

Heat the mixture to reflux (

for EtOH) for 6–8 hours. -

Monitoring: Monitor via TLC (System:

95:5). The starting anhydride spot should disappear, and a lower

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool to

. -

Filter the precipitate.

-

Wash 1: Cold Ethanol (removes unreacted amine/anhydride).

-

Wash 2: Water (removes

salts). This step is critical to remove the byproduct of the activation step. -

Wash 3: Diethyl ether (facilitates drying).

-

-

Validation:

-

Dry the solid in a vacuum oven at

. -

Check purity via

-NMR (DMSO-

-

Visualizing the Workflow

The following diagram illustrates the critical "Activation" step required when using the HBr salt, distinguishing it from standard liquid amine protocols.

Caption: Workflow for converting the stable HBr salt into the reactive free amine for imide condensation.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HBr salt. | Ensure |

| Sticky Precipitate | Trapped | Increase the volume of the water wash during filtration. |

| Dark Coloration | Oxidation of amine during reflux. | Degas the solvent with |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from [Link]

-

Kamal, A., et al. (2021). Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents.[2] Frontiers in Chemistry. Retrieved from [Link]

-

Liang, X., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. PMC - NIH. Retrieved from [Link]

Sources

Handling and storage procedures for Propane-1,3-diamine;hydrobromide

Technical Application Note: Advanced Handling and Preservation of Propane-1,3-diamine Dihydrobromide ( )

Introduction & Scientific Context

Propane-1,3-diamine dihydrobromide (CAS: 18773-03-0), often abbreviated as

Unlike its liquid free-base precursor (Propane-1,3-diamine, CAS 109-76-2), which is volatile and corrosive, the hydrobromide salt serves as a stable source of the propylenediammonium cation (

-

Dimensional Engineering: Acting as a bulky organic spacer to form 2D Ruddlesden-Popper (RP) or Dion-Jacobson (DJ) perovskite phases, enhancing moisture stability.

-

Defect Passivation: The amine groups coordinate with under-coordinated Lead (

) or Tin (

Critical Handling Challenge: While thermodynamically more stable than the free amine,

Physicochemical Profile & Safety

Table 1: Key Chemical Properties

| Property | Specification | Notes |

| Chemical Formula | Stoichiometry is typically 1:2 (Diamine:HBr) | |

| Molecular Weight | 235.95 g/mol | Use this value for molarity calculations |

| Appearance | White to Off-White Crystalline Powder | Yellowing indicates oxidation of bromide to bromine |

| Solubility | High: Water, DMSO, DMF, MethanolModerate: EthanolLow: Isopropanol, Toluene, Chlorobenzene | Dissolution in DMF/DMSO is exothermic; add slowly |

| Hygroscopicity | High | Deliquescent at high humidity (>60% RH) |

| Melting Point | >200°C (Decomposes) | Stable solid at room temperature |

HSE Risk Assessment

-

GHS Classification: Skin Irritant 2 (H315), Eye Irritant 2 (H319).

-

Contrast with Free Base: The salt is not volatile, reducing inhalation risk compared to the liquid amine. However, dust inhalation must be avoided.

-

PPE Requirements: Nitrile gloves (0.11 mm min), safety glasses with side shields, and lab coat. N95 mask recommended if weighing outside a fume hood/glovebox.

Storage & Preservation Protocol

The integrity of

Diagram 1: Storage Logic & Decision Matrix

Caption: Decision matrix for handling incoming shipments and establishing a two-tier storage system (Bulk vs. Working Aliquot) to minimize contamination.

Protocol A: Long-Term Storage (Stock)

-

Container: Original manufacturer amber glass bottle.

-

Environment: Store in a desiccator cabinet (<20% RH) or, ideally, inside a Nitrogen/Argon-filled glovebox.

-

Seal: Wrap the cap interface with Parafilm® or electrical tape to prevent gas exchange.

-

Temperature: Ambient (20-25°C) is acceptable. Refrigeration is not recommended unless the container is double-sealed, as condensation will form on the cold salt immediately upon opening in humid air.

Handling & Experimental Protocols

Protocol B: Inert Atmosphere Handling (Glovebox) - Recommended

Target Audience: Perovskite Device Fabricators

Rationale: The highest efficiency solar cells require precursor solutions with water content <50 ppm.

-

Transfer: Move the sealed bottle into the glovebox antechamber. Cycle vacuum/refill at least 3 times.

-

Static Control: Amine salts are prone to static charge.

-

Step: Use an anti-static gun (ionizer) on the powder before weighing.

-

Step: Use metal spatulas (grounded via the user) rather than plastic.

-

-

Weighing: Weigh directly into the mixing vial.

-

Solvation: Add anhydrous solvent (DMF/DMSO) to the powder.

-

Note: Vortex immediately. If the salt clumps at the bottom, sonicate for 5 minutes at room temperature.

-

Protocol C: Benchtop Handling (Air)

Target Audience: Synthesis/General Chemistry

Rationale: For applications where trace water is tolerable or subsequent drying steps exist.[3][4]

-

Environment: Work in a low-humidity fume hood.

-

Speed: Minimize open-cap time.

-

Technique:

-

Tare the weighing boat.

-

Dispense approx. amount.

-

Close the stock bottle immediately.

-

Record exact weight.

-

-

Correction: If the powder appears sticky, perform a Loss on Drying (LOD) test:

-

Heat 100mg sample at 60°C under vacuum for 1 hour.

-

Calculate water mass % and adjust molarity calculations accordingly.

-

Quality Control & Self-Validation

Researchers must validate the material before committing to expensive device fabrication.

Validation Workflow

-

Visual Inspection:

-

Pass: Free-flowing white powder.

-

Fail: Yellow tint (oxidation) or hard clumps (hydration).

-

-

Solubility Test:

-

Dissolve 10mg in 1mL DMF. Solution must be clear and colorless . Turbidity implies insoluble impurities or carbonate formation.

-

-

1H NMR (Deuterated Water -

):-

Run a quick proton NMR.

-

Check: Integrate the propyl

peaks. -

Check: Verify the absence of extra peaks (impurities).[3]

-

Note: The amine protons (

) exchange with

-

Diagram 2: Experimental Application Workflow (Perovskite Passivation)

Caption: Standard workflow for using PDA·2HBr as a surface passivation agent in p-i-n or n-i-p perovskite architectures.

Emergency Procedures

-

Skin Contact: Brush off loose powder before rinsing. Rinse with copious water for 15 minutes. The salt is acidic in solution; treat as a mild acid burn.

-

Spill (Benchtop): Sweep up carefully to avoid dust generation. Clean surface with a wet paper towel (water dissolves it instantly) followed by ethanol.

-

Spill (Glovebox): Do not use water.[5] Vacuum up with a dedicated glovebox vacuum or wipe with a dry Kimwipe, then a solvent-dampened wipe (Anhydrous IPA).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 428, 1,3-Diaminopropane. Retrieved from [Link]

-

Li, C., et al. (2022). Diamine chelates for increased stability in mixed Sn–Pb and all-perovskite tandem solar cells. Nature Energy, 7, 715–723. (Demonstrates the specific use of diamines for passivation). Retrieved from [Link]

-

Chen, B., et al. (2021). Propylamine Hydroiodide Passivation for Efficient Perovskite Solar Cells. (Contextual reference for amine-salt passivation mechanisms). Retrieved from [Link]

Sources

- 1. Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Scale-Up Synthesis of Propane-1,3-diamine Dihydrobromide

Executive Summary & Strategic Rationale

Propane-1,3-diamine dihydrobromide (PDADB), also known as 1,3-diaminopropane dihydrobromide, is a critical organic halide salt used primarily as a cation precursor in low-dimensional perovskite solar cells (PSCs) and as a linker in pharmaceutical synthesis.[1] In perovskite photovoltaics, it functions as a spacer cation (

While the free amine (propane-1,3-diamine) is a commodity chemical, the hydrobromide salt requires strict control over stoichiometry, purity, and water content.[1] Commercial "technical grade" salts often suffer from hygroscopicity-induced degradation and colored impurities (oxidation products) that are detrimental to optoelectronic performance.[1]

This guide details a self-validating, scalable protocol for synthesizing high-purity (>99.5%) PDADB from kilogram to pilot scale, emphasizing exotherm management, crystallization kinetics, and rigorous quality control.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be controlled:

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 2.05 (Amine : HBr) | Slight excess of HBr ensures complete protonation to the dihydro-salt ( |

| Temperature (Reaction) | The acid-base neutralization is highly exothermic ( | |

| Solvent System | Ethanol/Water or Methanol | Water is introduced via 48% HBr.[1] Alcohols act as solubility modifiers to facilitate crystallization upon concentration or anti-solvent addition.[1] |

| Feedstock Purity | Amine | Commercial 1,3-diaminopropane often contains 1,2-diaminopropane and water.[1] Pre-distillation is mandatory for electronic-grade applications.[1] |

Process Chemistry & Thermodynamics

Reaction Mechanism

The synthesis is a direct Brønsted acid-base neutralization.[1] The target is the thermodynamic product: the dihydrobromide salt.[1]

Chemical Equation:

Visualization of Reaction Pathway

The following diagram illustrates the transformation and potential side products if stoichiometry is uncontrolled.

Caption: Stepwise protonation pathway. Control of temperature prevents the oxidation side-reaction (red dotted line).

Detailed Experimental Protocol (Scale-Up Compatible)

Scale: 1.0 kg Output (Basis) Safety Warning: HBr is highly corrosive and toxic.[1] Work in a fume hood with acid-gas scrubbers.[1] Wear full PPE (face shield, acid-resistant gloves).[1]

Phase 1: Feedstock Purification (The "Self-Cleaning" Step)

Do not skip this step for electronic-grade materials.[1]

-

Setup: Equip a 2L round-bottom flask with a fractional distillation column (Vigreux or packed) under vacuum.

-

Distillation: Distill commercial 1,3-diaminopropane.

Phase 2: Salt Formation[1]

-

Reactor Prep: Load a 5L jacketed glass reactor with 500 g (6.75 mol) of purified 1,3-diaminopropane and 1.5 L of Absolute Ethanol .

-

Cooling: Circulate glycol coolant to bring the internal temperature to 0–5°C . Nitrogen purge is recommended to prevent oxidation.[1]

-

Acid Addition: Charge an addition funnel with 2.4 kg (approx 1.6 L) of Hydrobromic Acid (48% w/w aq).

-

Note: This provides ~14.2 mol HBr (2.1 equivalents), a 5% excess to drive equilibrium.[1]

-

-

Controlled Addition: Add HBr dropwise.

-

Aging: After addition, stir at room temperature for 1 hour to ensure homogeneity.

Phase 3: Crystallization & Isolation[1]

-

Concentration: Switch reactor to distillation mode (or use Rotary Evaporator). Remove solvent (Ethanol/Water azeotrope) under vacuum (50 mbar, 50°C bath) until a thick slurry forms (approx 70% volume reduction).[1]

-

Anti-Solvent Crash (Optional but Recommended for Purity):

-

Filtration: Filter the white crystalline solid using a sintered glass funnel (Porosity 3) or Nutsche filter.

-

Washing: Wash the cake 2x with 500 mL cold Ethyl Acetate to remove excess HBr and trace colored impurities.

Phase 4: Drying & Storage[1]

-

Drying: Transfer wet cake to a vacuum oven.

-

Conditions: 60°C at <10 mbar for 24 hours.

-

Critical: Use a

or silica trap to ensure deep dryness.[1]

-

-

Storage: Store in an Argon-filled glovebox or desiccator. The salt is hygroscopic.[1]

Process Flow Diagram (PFD)

Caption: Unit operations for the scale-up of PDADB. Blue nodes indicate purification; Red indicates reaction.[1]

Quality Control & Characterization

A self-validating system requires checking the product against defined specifications before release.[1]

| Test Method | Acceptance Criteria | Purpose |

| 1H NMR (D2O) | Triplet | Confirms carbon skeleton integrity and absence of organic impurities.[1] |

| Elemental Analysis | C: ~15.3%, H: ~5.1%, N: ~11.9% (Theoretical) | Validates the Dihydrobromide stoichiometry (2HBr vs 1HBr).[1] |

| XRD (Powder) | Matches reference pattern (if available) or sharp crystalline peaks.[1] | Critical for perovskite precursors to ensure phase purity.[1] |

| Karl Fischer | Water causes defects in perovskite films.[1] | |

| Appearance | White crystalline powder | Yellowing indicates oxidation; recrystallize if observed.[1] |

Troubleshooting Guide

-

Problem: Product is a yellow oil/gum instead of white powder.

-

Cause: Excess water or oxidation.[1]

-

Fix: Redissolve in minimal ethanol, treat with activated charcoal (to remove color), filter, and re-precipitate with excess Ethyl Acetate.

-

-

Problem: Melting point is lower than expected.

-

Cause: Presence of mono-salt (

).[1] -

Fix: Recrystallize from Ethanol with a few drops of 48% HBr added to the mother liquor to force the equilibrium to the di-salt.

-

References

-

National Toxicology Program. (1992).[1] Chemical Properties of 1,3-Diaminopropane. National Institutes of Health.[1] Link

-

Er-Raji, O., et al. (2023).[1] Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. ResearchGate.[1] Link(Note: Analogous salt synthesis logic applies).

-

FooDB. (2015).[1][2] Propane-1,3-diamine Chemical Information.[1][2][3][4]Link[1]

-

Cheméo. (2023).[1] Thermodynamic Properties of 1,3-Propanediamine.Link[1]

Sources

- 1. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]

- 3. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]

- 4. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Common impurities in Propane-1,3-diamine;hydrobromide and their removal

Subject: Impurity Profiling & Purification Protocols for High-Precision Applications

Document ID: TS-PDABr-001 Last Updated: February 11, 2026 Audience: Chemical Engineers, Perovskite Researchers, Medicinal Chemists

Executive Summary: The Purity Imperative

Propane-1,3-diamine dihydrobromide (PDABr2) is a critical organic halide precursor, particularly in the fabrication of quasi-2D perovskite solar cells (where it acts as a spacer cation) and as a linker in medicinal chemistry.

In these applications, purity is not merely a specification; it is a functional requirement. Trace impurities—specifically oxidation byproducts and stoichiometric imbalances—can act as non-radiative recombination centers in photovoltaics or introduce side-reactions in drug synthesis. This guide provides a definitive troubleshooting and purification workflow to ensure your material meets the >99.5% purity standard required for high-performance devices.

Diagnostic Troubleshooting (Q&A)

Q1: My PDABr2 powder has a faint yellow/orange tint. Is it usable? Status: CRITICAL FAIL Diagnosis: The yellow coloration typically indicates the presence of oxidized amine species (imines or azo-compounds) or trace transition metals (if metal catalysts were used in the amine synthesis). In perovskite applications, these impurities act as "trap states," drastically reducing carrier lifetime. Action: Do not use. Proceed immediately to the Recrystallization Protocol (Section 4) .

Q2: The material is sticky or clumping together. Why? Status: WARNING Diagnosis: PDABr2 is hygroscopic . Clumping indicates water absorption. Water is a "silent killer" in perovskite crystallization, altering the stoichiometry of the precursor solution and causing pinholes in thin films. Action: Dry under vacuum (<10 mbar) at 60°C for 12 hours. Store in a nitrogen-filled glovebox.

Q3: My 1H NMR shows broad peaks or incorrect integration ratios. Status: FAIL Diagnosis:

-

Broad peaks: Likely proton exchange with residual water or solvent.

-

Incorrect Ratio: Indicates non-stoichiometric protonation . You may have a mixture of the dihydrobromide ([NH3-(CH2)3-NH3] 2Br) and the monohydrobromide ([NH2-(CH2)3-NH3] Br). Action: Re-acidify with HBr during the recrystallization step to ensure full protonation.

Impurity Profile & Origins

Understanding the source of contamination is the first step toward elimination.

| Impurity Category | Specific Contaminant | Origin | Detection Method | Removal Strategy |

| Organic Byproducts | Oxidized Amines (Imines) | Air exposure of free amine before neutralization. | Visual (Yellow), LC-MS | Recrystallization (activated charcoal optional) |

| Stoichiometric | Propane-1,3-diamine (Free/Mono) | Insufficient HBr during synthesis. | 1H NMR (Integration) | Wash with acidic Ethanol; Recrystallize |

| Inorganic | Excess HBr / Bromide salts | Excess acid use; poor washing. | pH (Acidic), Elemental Analysis | Solvent Washing (Diethyl Ether) |

| Solvent | Water / Alcohols | Hygroscopic nature; incomplete drying. | TGA, 1H NMR | Vacuum Drying / P2O5 Desiccator |

Impurity Origin Logic Flow

Figure 1: Causal pathways for common impurities. Note that "Yellowing" occurs primarily before the salt formation or due to degradation of the free amine.